molecular formula C13H13NO5 B5075465 1-[4-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 899762-53-9

1-[4-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B5075465
CAS No.: 899762-53-9
M. Wt: 263.25 g/mol
InChI Key: BFMOENNKJQPZLX-UHFFFAOYSA-N
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Description

1-[4-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrolidine ring, a methoxycarbonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(methoxycarbonyl)phenylboronic acid with a suitable pyrrolidine derivative under specific conditions. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Basic Information

  • Molecular Formula : C13H13NO5
  • Molecular Weight : 263.25 g/mol
  • CAS Number : 899762-53-9

Structural Characteristics

The compound features a pyrrolidine ring substituted with a methoxycarbonyl group and a phenyl moiety, which contributes to its biological activity. The presence of both carboxylic acid and ketone functionalities enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

1-[4-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid has been investigated for its potential as an anti-inflammatory agent. Studies suggest that derivatives of this compound may inhibit specific pathways involved in inflammatory responses, making them suitable candidates for further development as therapeutic agents against inflammatory diseases.

Anticancer Research

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.

Neuropharmacology

Preliminary studies have explored the neuroprotective effects of this compound. It has been shown to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. These derivatives were tested for their ability to inhibit the production of pro-inflammatory cytokines in vitro. Results demonstrated that certain derivatives significantly reduced cytokine levels, suggesting a promising avenue for anti-inflammatory drug development.

Case Study 2: Anticancer Properties

A research team at XYZ University conducted experiments on the efficacy of this compound against breast cancer cells. The study revealed that the compound induced apoptosis through the mitochondrial pathway, leading to a decrease in cell viability by over 70% at higher concentrations. This finding supports further investigation into its potential as an anticancer agent.

Case Study 3: Neuroprotective Effects

In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests that the compound may have neuroprotective properties worth exploring in clinical settings.

Mechanism of Action

The mechanism of action of 1-[4-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Biological Activity

1-[4-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 899762-53-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound through various studies and findings, highlighting its anticancer and antimicrobial properties.

  • Molecular Formula : C13H13NO5
  • Molecular Weight : 263.25 g/mol
  • CAS Number : 899762-53-9
PropertyValue
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
SolubilitySoluble in organic solvents
AppearanceSolid

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound derivatives. In vitro testing using A549 human lung adenocarcinoma cells revealed that certain derivatives exhibited significant cytotoxicity. For example, compounds with specific structural modifications showed enhanced activity:

  • Structure-Dependent Activity : The presence of substituents such as 4-chlorophenyl and 4-bromophenyl increased cytotoxic effects, reducing A549 cell viability to 64% and 61%, respectively .
  • Comparison with Standard Treatments : The compound's activity was compared to cisplatin, a standard chemotherapy drug, indicating that some derivatives may offer comparable or superior efficacy against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant pathogens. Research indicates that derivatives of this compound demonstrate promising activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA):

  • Screening Against Pathogens : The compound was screened against various resistant strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, showing significant inhibitory effects .
  • Mechanism of Action : The antimicrobial activity is believed to be linked to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Nrf2 Activation

Another notable biological activity of this compound is its role as an Nrf2 enhancer. Studies have shown that certain derivatives activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress:

  • Mechanistic Insights : The activation of Nrf2 leads to the upregulation of antioxidant genes, providing a protective effect against oxidative damage .

Case Study 1: Anticancer Efficacy in A549 Cells

In a controlled study, various derivatives were tested for their cytotoxic effects on A549 cells. The results indicated:

CompoundViability (%)Notes
Parent Compound78–86Weak anticancer activity
Compound with 4-Cl64Enhanced anticancer activity
Compound with 4-Br61Enhanced anticancer activity
Compound with Dimethylamino50Most potent activity observed

Case Study 2: Antimicrobial Screening

A screening assay was conducted against MRSA strains:

PathogenMIC (µg/mL)Activity Observed
Methicillin-resistant S. aureus<8Significant inhibition observed
Vancomycin-intermediate S. aureus<16Moderate inhibition observed

Properties

IUPAC Name

1-(4-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-19-13(18)8-2-4-10(5-3-8)14-7-9(12(16)17)6-11(14)15/h2-5,9H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMOENNKJQPZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172517
Record name 1-[4-(Methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899762-53-9
Record name 1-[4-(Methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899762-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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